molecular formula C7H10ClN3O4 B2690595 2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride CAS No. 91846-85-4

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride

Cat. No.: B2690595
CAS No.: 91846-85-4
M. Wt: 235.62
InChI Key: IVFJQCVQUNDOMS-UHFFFAOYSA-N
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Description

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dioxo-1H-pyrimidine-6-carboxylic acid and an appropriate amino acid derivative.

    Condensation Reaction: The carboxylic acid group of the pyrimidine derivative is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by reaction with the amino acid derivative to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under controlled conditions to ensure high yield and purity.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions to optimize the process.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid
  • 2-amino-3-(2,4-dioxo-1H-pyrimidin-4-yl)propanoic acid

Uniqueness

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-amino-3-(2,4-dioxo-1H-pyrimidin-6-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4.ClH/c8-4(6(12)13)1-3-2-5(11)10-7(14)9-3;/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFJQCVQUNDOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91846-85-4
Record name 2-amino-3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)propanoic acid hydrochloride
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